2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl
Overview
Description
2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine atoms at the 2 and 2’ positions and methyl groups at the 4, 4’, 5, and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl typically involves the bromination of 4,4’,5,5’-tetramethyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Reaction time: Several hours to overnight
- Stoichiometry: Excess bromine to ensure complete bromination
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Efficient mixing and temperature control to ensure uniform bromination
- Purification steps such as recrystallization or column chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction: Biphenyl derivatives with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Pharmaceutical Research: Studied for its potential biological activity and as a building block for drug development.
Environmental Chemistry: Used as a model compound to study the behavior and fate of brominated organic compounds in the environment.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl depends on the specific application and the chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the biphenyl core. In oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical transformations and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl: A similar compound with additional bromine substitutions, leading to different reactivity and applications.
2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl: A compound with similar structural features but different substitution patterns.
Uniqueness
2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups on the biphenyl core allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-2-(2-bromo-4,5-dimethylphenyl)-4,5-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2/c1-9-5-13(15(17)7-11(9)3)14-6-10(2)12(4)8-16(14)18/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPDXSMIRHGCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)C2=C(C=C(C(=C2)C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578902 | |
Record name | 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211434-29-6 | |
Record name | 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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